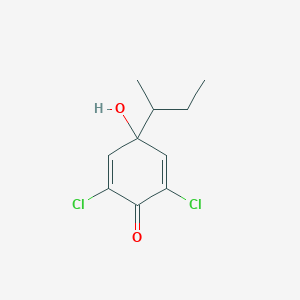
1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-5-methyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-5-methyl-, diethyl ester is a chemical compound with a complex structure that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-5-methyl-, diethyl ester typically involves the reaction of pyrrole derivatives with diethyl carbonate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process requires careful temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-5-methyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-5-methyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-5-methyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,5-dicarboxylic acid
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Uniqueness
1H-Pyrrole-1,3-dicarboxylic acid, 2,5-dihydro-5-methyl-, diethyl ester is unique due to its specific substitution pattern and ester groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other pyrrole derivatives may not be suitable.
Properties
CAS No. |
61334-23-4 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
diethyl 5-methyl-2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO4/c1-4-15-10(13)9-6-8(3)12(7-9)11(14)16-5-2/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
RHNXWTJZJWMRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(N(C1)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


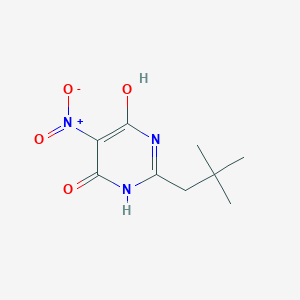
![4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570212.png)

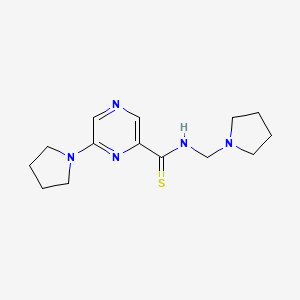
![6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide](/img/structure/B14570234.png)
![Acetic acid, 2,2'-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14570241.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14570260.png)

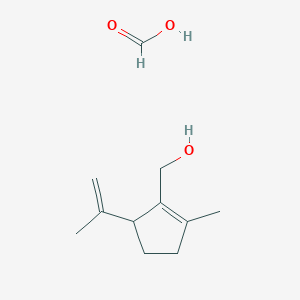
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-phenyl-](/img/structure/B14570281.png)
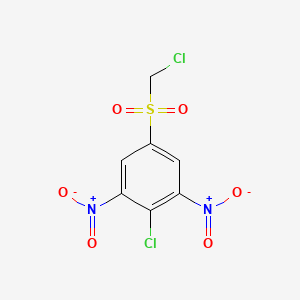
stannane](/img/structure/B14570316.png)
